Scoparianoside C

Description

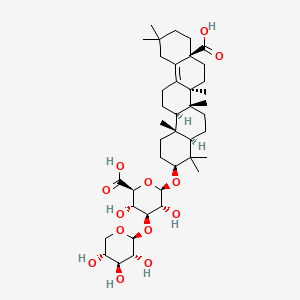

Scoparianoside C is a triterpenoid saponin isolated from plants such as Scoparia dulcis and related species. Structurally, it features an oleanane-type aglycone core (oleanolic acid) linked to sugar moieties, typically including glucose, rhamnose, or xylose units at specific hydroxyl positions. Its molecular formula is $ \text{C}{47}\text{H}{76}\text{O}_{18} $, with a molecular weight of 953.12 g/mol. Pharmacological studies highlight its anti-inflammatory, antimicrobial, and cytotoxic properties, making it a compound of interest in drug discovery .

Properties

CAS No. |

195971-48-3 |

|---|---|

Molecular Formula |

C41H64O13 |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h22-31,33-34,42-46H,8-19H2,1-7H3,(H,47,48)(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30+,31+,33+,34-,38+,39-,40-,41+/m1/s1 |

InChI Key |

UFYCLHBSIKXUBO-PFDCPPQJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(CC[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C)C(=O)O)C |

Synonyms |

3-O-beta-D-xylopyranoxyl(1 --> 3) -beta-D-glucopyranosiduronic acid-3beta-hydroxy-olean-13(18)-en-28-oic acid scoparianoside C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scoparianoside B

- Structural Similarities: Scoparianoside B shares the oleanolic acid backbone with Scoparianoside C but differs in glycosylation patterns. Scoparianoside B lacks a terminal xylose unit present in this compound, resulting in a molecular formula of $ \text{C}{42}\text{H}{68}\text{O}_{14} $ (MW: 821.00 g/mol) .

- Functional Differences: Scoparianoside B exhibits weaker cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 48 µM for HepG2) compared to this compound (IC₅₀ = 22 µM), suggesting enhanced bioactivity with additional sugar residues .

Momordin Ic (Oleanolic Acid 3-O-Monodesmoside)

- Structural Similarities: Both compounds derive from oleanolic acid, but Momordin Ic has a single glucose moiety at the C-3 position, whereas this compound includes a branched trisaccharide (glucose-rhamnose-xylose) at C-28 .

- Functional Differences: Momordin Ic demonstrates stronger hemolytic activity (HD₅₀ = 10 µg/mL) due to its simpler glycosylation, while this compound shows reduced hemolysis (HD₅₀ = 45 µg/mL), indicating better biocompatibility for therapeutic applications .

Acutoside C

- Structural Similarities: Acutoside C, isolated from Acanthopanax species, also contains an oleanane core but with a tetrasaccharide chain (glucose-galactose-rhamnose-arabinose) at C-3.

- Functional Differences: Acutoside C exhibits superior anti-inflammatory effects (80% inhibition of TNF-α at 50 µM) compared to this compound (65% inhibition), likely due to its longer carbohydrate chain enhancing receptor interactions .

Table 1: Structural and Functional Comparison of this compound with Analogues

| Compound | Core Structure | Glycosylation Pattern | Molecular Weight (g/mol) | Key Bioactivity (IC₅₀/HD₅₀) |

|---|---|---|---|---|

| This compound | Oleanolic acid | C-28: Glc-Rha-Xyl | 953.12 | Cytotoxicity: 22 µM (HepG2) |

| Scoparianoside B | Oleanolic acid | C-28: Glc-Rha | 821.00 | Cytotoxicity: 48 µM (HepG2) |

| Momordin Ic | Oleanolic acid | C-3: Glc | 634.87 | Hemolysis: 10 µg/mL |

| Acutoside C | Oleanolic acid | C-3: Glc-Gal-Rha-Ara | 1120.30 | Anti-inflammatory: 80% TNF-α inhibition |

Comparison with Functionally Similar Compounds

Gymnemoside-e

- Functional Overlap: Both compounds exhibit antidiabetic properties by inhibiting α-glucosidase. However, Gymnemoside-e (IC₅₀ = 15 µM) outperforms this compound (IC₅₀ = 35 µM), likely due to its unique dammarane-type aglycone enhancing enzyme binding .

Licorice-Saponin L3

- Functional Overlap: Licorice-Saponin L3 and this compound share antiviral activity against HSV-1. Licorice-Saponin L3 (EC₅₀ = 2.5 µM) shows higher potency than this compound (EC₅₀ = 8.7 µM), attributed to its glycyrrhizin core’s membrane-disrupting effects .

Table 2: Functional Comparison with Non-Structural Analogues

| Compound | Bioactivity Target | Efficacy (IC₅₀/EC₅₀) | Mechanism of Action |

|---|---|---|---|

| This compound | α-Glucosidase inhibition | 35 µM | Competitive inhibition |

| Gymnemoside-e | α-Glucosidase inhibition | 15 µM | Non-competitive inhibition |

| This compound | Anti-HSV-1 | 8.7 µM | Viral entry inhibition |

| Licorice-Saponin L3 | Anti-HSV-1 | 2.5 µM | Membrane fusion disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.